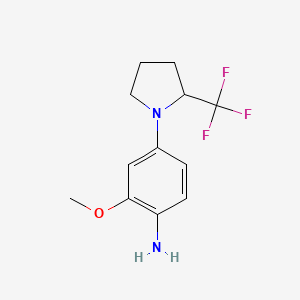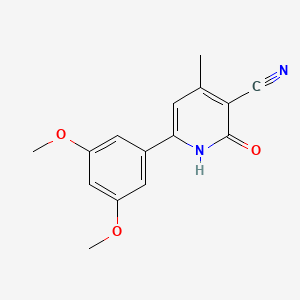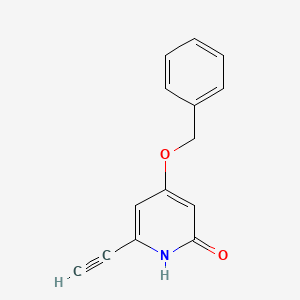
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoromethyl-pyrrolidinyl group at the fourth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 2-trifluoromethyl-pyrrolidine.
Nucleophilic Substitution: The 2-methoxyaniline undergoes nucleophilic substitution with 2-trifluoromethyl-pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(2-chloromethyl-pyrrolidin-1-yl)-aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Methoxy-4-(2-methyl-pyrrolidin-1-yl)-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C12H15F3N2O |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3 |
Clé InChI |
LPEHQUMQJRYXSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)






![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)

![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)

![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)

